molecular formula C14H23NO B14488905 2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one CAS No. 64840-74-0

2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one

Cat. No.: B14488905
CAS No.: 64840-74-0
M. Wt: 221.34 g/mol
InChI Key: LLSPNCMIRJUNSK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a 3-methylhexyl side chain attached to the pyridine ring. Its distinct chemical properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method is the alkylation of 2,3-dimethylpyridine with 3-methylhexyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5-ethylpyrazine
  • 2,3-Dimethyl-6-ethylpyrazine
  • 5,6-Dimethyl-2-ethylpyrazine

Uniqueness

2,3-Dimethyl-6-(3-methylhexyl)pyridin-4(1H)-one is unique due to its specific substitution pattern and side chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

64840-74-0

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

2,3-dimethyl-6-(3-methylhexyl)-1H-pyridin-4-one

InChI

InChI=1S/C14H23NO/c1-5-6-10(2)7-8-13-9-14(16)11(3)12(4)15-13/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

LLSPNCMIRJUNSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC1=CC(=O)C(=C(N1)C)C

Origin of Product

United States

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